Ethyl 6-methylhepta-2,5-dienoate

Catalog No.
S13051897
CAS No.
194935-08-5
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-methylhepta-2,5-dienoate

CAS Number

194935-08-5

Product Name

Ethyl 6-methylhepta-2,5-dienoate

IUPAC Name

ethyl 6-methylhepta-2,5-dienoate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-4-12-10(11)8-6-5-7-9(2)3/h6-8H,4-5H2,1-3H3

InChI Key

ZCDDZUPLQOCCSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC=C(C)C

Ethyl 6-methylhepta-2,5-dienoate is a chemical compound characterized by its unique structure, which includes an ethyl ester functional group and a conjugated diene system. Its molecular formula is C12H18O2C_{12}H_{18}O_2, and it features a heptane backbone with methyl and ethylene substituents at specific positions, which contribute to its reactivity and biological properties. The compound exists as a colorless to pale yellow liquid and is known for its pleasant fruity aroma, making it of interest in the flavor and fragrance industries.

Typical of compounds containing conjugated double bonds. Some notable reactions include:

  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder cycloadditions, reacting with dienophiles to form cyclic compounds.
  • Electrophilic Additions: The conjugated double bonds are susceptible to electrophilic attack, allowing for the formation of various derivatives.
  • Hydrogenation: Under catalytic conditions, the double bonds can be hydrogenated to yield saturated products.

The reactivity of ethyl 6-methylhepta-2,5-dienoate is largely attributed to its conjugated diene system, which stabilizes transition states during these reactions.

Several synthesis methods have been developed for ethyl 6-methylhepta-2,5-dienoate:

  • From Natural Rubber: A notable method involves the degradation of natural rubber using specific catalysts and reagents. This process yields ethyl 6-methylhepta-2,5-dienoate through ring-opening metathesis reactions .
  • Conventional Organic Synthesis: The compound can also be synthesized through multi-step organic reactions involving alkylation and condensation techniques. For example, starting materials such as heptan-2-one can be converted into the desired ester through esterification reactions followed by selective hydrogenation or elimination steps.
  • Diels-Alder Reaction: Another synthetic route includes utilizing Diels-Alder reactions with suitable dienophiles to construct the diene framework necessary for producing ethyl 6-methylhepta-2,5-dienoate.

Ethyl 6-methylhepta-2,5-dienoate finds applications in various fields:

  • Flavoring Agent: Due to its fruity aroma, it is widely used in the food industry as a flavoring agent in beverages, candies, and baked goods.
  • Fragrance Industry: It is also employed in perfumery for its pleasant scent profile.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Ethyl 6-methylhepta-2,5-dienoate shares structural similarities with several other compounds that also feature diene systems or ester functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethyl 4-methylpent-3-enoateAlkeneShorter carbon chain; different unsaturation pattern
Ethyl 3-methylbut-2-enoateAlkeneMore branched structure; distinct flavor profile
Ethyl 7-methylhex-3-enoateAlkeneLonger carbon chain; different reactivity
Ethyl hexa-2,4-dienoateDieneDifferent position of double bonds

The uniqueness of ethyl 6-methylhepta-2,5-dienoate lies in its specific arrangement of double bonds and substituents that confer distinct chemical reactivity and sensory properties compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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